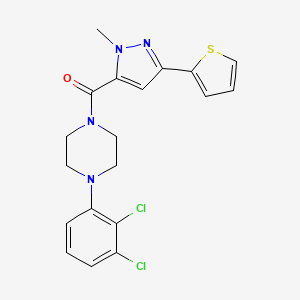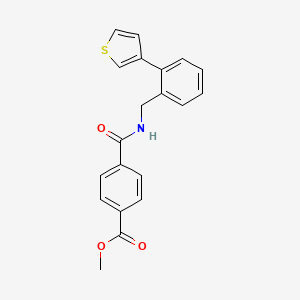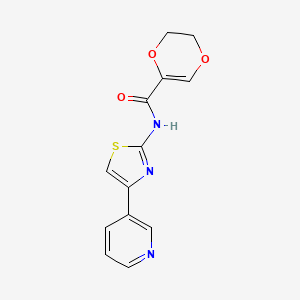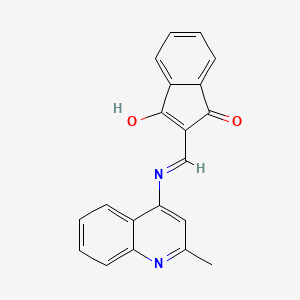![molecular formula C17H16N2O B2849000 2-(3-[1,1'-biphenyl]-4-yl-1H-pyrazol-1-yl)-1-ethanol CAS No. 956782-47-1](/img/structure/B2849000.png)
2-(3-[1,1'-biphenyl]-4-yl-1H-pyrazol-1-yl)-1-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-[1,1’-biphenyl]-4-yl-1H-pyrazol-1-yl)-1-ethanol is an organic compound that features a biphenyl group linked to a pyrazole ring, which is further connected to an ethanol moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolines and their analogs, are known to be pharmacologically active scaffolds . They are present in several marketed molecules with a wide range of uses .
Mode of Action
Drugs generally act by binding to receptors in the body, leading to biochemical and physiological changes . This binding can either increase or decrease the endogenous response depending on the chemical nature of the drug and the site of binding .
Biochemical Pathways
It’s worth noting that similar compounds have been found to disrupt bacterial cell membranes , indicating a potential antimicrobial activity.
Pharmacokinetics
In general, the pharmacokinetics of a drug determine the onset, duration, and intensity of its effect .
Result of Action
Similar compounds have shown a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antihypertensive, antipyretic, antioxidant, analgesic, antidepressant, anticancer, and antidiabetic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-[1,1’-biphenyl]-4-yl-1H-pyrazol-1-yl)-1-ethanol typically involves the formation of the biphenyl and pyrazole units followed by their coupling and subsequent functionalization. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is known for its mild conditions and high efficiency . This reaction uses a palladium catalyst to couple a boronic acid derivative of biphenyl with a halogenated pyrazole compound. The resulting intermediate can then be further reacted with an appropriate reagent to introduce the ethanol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost, yield, and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(3-[1,1’-biphenyl]-4-yl-1H-pyrazol-1-yl)-1-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyrazole ring can be reduced under specific conditions to yield different hydrogenated derivatives.
Substitution: The biphenyl and pyrazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogenated derivatives can be used for nucleophilic substitution reactions, while electrophilic substitution can be facilitated by Lewis acids.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the biphenyl or pyrazole rings.
Scientific Research Applications
2-(3-[1,1’-biphenyl]-4-yl-1H-pyrazol-1-yl)-1-ethanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties
Comparison with Similar Compounds
Similar Compounds
Biphenyl derivatives: Compounds like 2-bromo-2’,6-dichloro-6’-methyl-1,1’-biphenyl share the biphenyl core but differ in their functional groups and reactivity.
Pyrazole derivatives: Compounds such as 1-phenyl-3-methyl-1H-pyrazole have similar pyrazole rings but different substituents.
Uniqueness
2-(3-[1,1’-biphenyl]-4-yl-1H-pyrazol-1-yl)-1-ethanol is unique due to the combination of the biphenyl and pyrazole units with an ethanol group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
2-[3-(4-phenylphenyl)pyrazol-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c20-13-12-19-11-10-17(18-19)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-11,20H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRFOQRDVIGBIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2848924.png)
![2-[Benzyl(oxolan-3-yl)amino]ethanesulfonyl fluoride](/img/structure/B2848925.png)


![7-[(furan-2-yl)methyl]-6-[(3-methylbutyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2848931.png)
![N-(3-chloro-2-methylphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2848932.png)
![8-[2-Nitro-4-(trifluoromethyl)phenoxy]quinoline](/img/structure/B2848933.png)


![Methyl 2-oxo-3,4,5,6,7,8,9,9a-octahydro-1H-benzo[7]annulene-4a-carboxylate](/img/structure/B2848936.png)
![N-(2-ethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2848937.png)

